ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Description

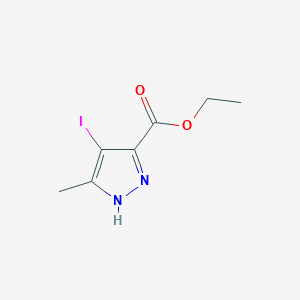

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by substituents at positions 3, 4, and 5 of the pyrazole ring. The molecular formula is deduced as C₇H₉IN₂O₂, with an approximate molecular weight of 296.06 g/mol (calculated). Key structural features include:

- Position 3: Ethyl carboxylate (-COOEt) group, enhancing solubility in organic solvents.

- Position 4: Iodo (-I) substituent, contributing to molecular weight and steric bulk.

- Position 5: Methyl (-Me) group, influencing electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFPQKKHIGHBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules[][3].

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride[][3].

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and material science[3][3].

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a precursor in drug development. Its derivatives have shown promising biological activities, including:

- Anti-inflammatory Activity : Some derivatives have demonstrated significant inhibition of inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- CNS Penetration : The compound's ability to cross the blood-brain barrier indicates its potential use in treating central nervous system disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can participate in various reactions, including:

- Substitution Reactions : The iodine atom can be replaced with other nucleophiles, allowing for the creation of diverse pyrazole derivatives.

- Coupling Reactions : The compound can undergo cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to form biaryl or alkyne-linked pyrazole derivatives.

The biological activities of this compound are noteworthy:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways; effective in carrageenan-induced models. |

| CNS Activity | High gastrointestinal absorption; potential for CNS disorder treatments. |

| Enzyme Inhibition | May inhibit enzymes involved in inflammatory processes. |

Case Studies

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of ethyl 4-iodo-5-methyl-1H-pyrazole showed over 80% inhibition in inflammatory models compared to standard drugs like diclofenac. This highlights the importance of structural modifications in enhancing biological activity.

- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for this compound, showing high absorption rates and effective systemic circulation, which enhances its therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

The following table summarizes key structural and inferred properties of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate and related compounds:

Key Observations:

Crystallographic and Structural Analysis

- Crystallography Tools : Programs like SHELX () and Mercury () are critical for resolving pyrazole derivatives. For example, reports a high-resolution crystal structure (R factor = 0.034) using single-crystal X-ray diffraction, highlighting the precision achievable with these tools .

Biological Activity

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H8I N2O2 |

| Molecular Weight | 236.05 g/mol |

| Structure | Chemical Structure |

This compound features a pyrazole ring with an ethyl ester group and an iodine atom at the 4-position, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The following points summarize its mechanism of action:

- Enzyme Inhibition : The compound can inhibit various enzymes, leading to altered biochemical pathways that may result in therapeutic effects.

- Receptor Modulation : It interacts with receptors, potentially modulating their activity and influencing physiological responses.

- Biochemical Pathways : this compound affects several biochemical pathways, including those involved in inflammation and cell signaling.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens, suggesting its utility in developing antimicrobial agents .

- Anticancer Potential : Research indicates that derivatives of this compound may have anticancer effects, warranting further investigation into their mechanisms and efficacy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Study 2: Antimicrobial Activity

In another research effort, this compound was tested against a panel of bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as an antibiotic agent .

Study 3: Anticancer Research

A recent study focused on the anticancer properties of pyrazole derivatives. This compound was shown to induce apoptosis in cancer cell lines through specific signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

| Pharmacokinetic Parameter | Value |

|---|---|

| Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier (BBB) Permeability | Yes |

These properties indicate that the compound could be effectively utilized in systemic therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized pyrazole core. For example, a precursor like ethyl 5-methyl-1H-pyrazole-3-carboxylate may undergo electrophilic substitution using iodine in the presence of an oxidizing agent (e.g., HNO₃ or H₂O₂). Reaction optimization includes controlling temperature (0–50°C) and stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity . Similar protocols for pyrazole derivatives highlight the importance of regioselectivity in iodination .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, iodine at C4). For instance, the methyl group typically appears as a singlet near δ 2.3–2.5 ppm, while the ester carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₇H₉IN₂O₂: [M⁺] = 280.97) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes packing motifs. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed using graph set theory .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : Intermolecular interactions are analyzed using Mercury CSD to visualize packing motifs. For pyrazole derivatives, common interactions include N–H⋯O hydrogen bonds between the pyrazole NH and ester carbonyl groups, forming dimers or chains. Graph set analysis (e.g., R₂²(8) motifs) quantifies these patterns. Such studies inform solubility and stability predictions, critical for co-crystal design .

Q. What strategies optimize the introduction of iodine in pyrazole systems for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Iodination : Use I₂/KI in acidic media (e.g., H₂SO₄) to target electron-rich positions. Monitor regioselectivity via LC-MS.

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling (e.g., Suzuki) can introduce iodine post-synthesis.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict iodine’s electronic effects on reactivity. SAR studies then correlate iodine’s presence with bioactivity (e.g., halogen bonding in enzyme inhibition) .

Q. How can researchers address the lack of toxicological and ecological data for this compound?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity.

- Experimental Assays :

- Ames Test : Assess mutagenicity using Salmonella strains.

- Daphnia magna Acute Toxicity : Determine EC₅₀ values in aquatic organisms.

- Soil Mobility Studies : Measure log Kₒc via batch equilibrium tests.

- Stability Analysis : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure) .

Q. What computational approaches are suitable for studying the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311++G(d,p) level.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS.

- Docking Studies : AutoDock Vina evaluates binding affinity to target proteins (e.g., kinases), leveraging iodine’s halogen bonding potential .

Q. How are contradictions in spectral data resolved during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For example, HMBC correlates the iodine-bearing C4 with adjacent protons.

- Crystallographic Refinement : SHELXL resolves ambiguities in bond lengths/angles. Discrepancies between calculated and observed XRD patterns may indicate polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.